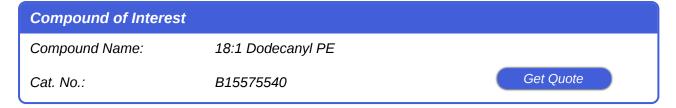


In-Depth Technical Guide: 18:1 Dodecanyl PE (CAS Number 474923-47-2)

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For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

18:1 Dodecanyl PE, identified by the CAS number 474923-47-2, is a chemically modified phospholipid known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoyl), often supplied as a sodium salt. This molecule is a derivative of the common phospholipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), distinguished by the covalent attachment of a dodecanoyl (C12) acyl chain to the primary amine of the ethanolamine headgroup. This N-acylation significantly alters the physicochemical properties of the parent molecule, influencing its behavior in lipid assemblies and its interactions with biological systems.

Primarily utilized in the formulation of liposomes and other lipid-based nanoparticles, **18:1 Dodecanyl PE** serves as a functionalized lipid. Its applications are prominent in the fields of drug delivery and gene therapy, where it can be incorporated into lipid bilayers to modulate their structural characteristics and functional performance.

Table 1: Physicochemical Properties of 18:1 Dodecanyl PE



Property	Value
Synonyms	1,2-dioleoyl-sn-glycero-3-phosphoethanolamine- N-(dodecanoyl) (sodium salt), N-dodecanoyl- DOPE
CAS Number	474923-47-2
Molecular Formula	C53H97NNaO11P
Molecular Weight	978.30 g/mol
Appearance	White to off-white powder
Storage Temperature	-20°C

Role in Drug Delivery and Gene Therapy

The addition of the N-dodecanoyl chain to DOPE creates a unique molecular architecture that is leveraged in the design of sophisticated drug and gene delivery systems. While research specifically detailing the mechanisms of **18:1 Dodecanyl PE** is emerging, its structural similarity to other N-acylated phosphatidylethanolamines (NAPEs) and its use in patented formulations provide insights into its functional roles.

Liposome Formulation and Stability

18:1 Dodecanyl PE is incorporated into liposomal formulations to enhance their stability and modulate their fusogenic properties.[1] Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate therapeutic agents, protecting them from degradation and facilitating their delivery to target cells. The presence of the N-acyl chain can influence the packing of lipids in the bilayer, potentially affecting membrane fluidity and permeability. A patent for liposomal particles designed for vaccines and drug delivery lists **18:1 Dodecanyl PE** as a potential component, highlighting its relevance in creating stable and effective delivery vehicles. [2]

Fusogenic Properties and Endosomal Escape

A critical challenge in drug and gene delivery is the efficient release of the therapeutic cargo from the endosome into the cytoplasm of the target cell. The parent molecule, DOPE, is well-



known for its ability to promote endosomal escape. The conical shape of DOPE destabilizes the lipid bilayer of the endosome, facilitating the release of the liposome's contents. It is hypothesized that the N-dodecanoyl modification of **18:1 Dodecanyl PE** modulates this fusogenic behavior, potentially allowing for more controlled and efficient cargo release.

Experimental Protocols

Detailed experimental protocols involving **18:1 Dodecanyl PE** are not widely published. However, based on its intended applications and the methodologies used for similar lipids, the following protocols can be adapted.

Preparation of Liposomes Containing 18:1 Dodecanyl PE by Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs), which can then be processed into unilamellar vesicles (LUVs).

Materials:

- 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
- Cholesterol
- **18:1 Dodecanyl PE** (CAS 474923-47-2)
- Chloroform
- Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
- · Round-bottom flask
- Rotary evaporator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:



- Dissolve the desired molar ratios of DOPC, cholesterol, and 18:1 Dodecanyl PE in chloroform in a round-bottom flask.
- Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.
- Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
- Hydrate the lipid film with the hydration buffer by vortexing, resulting in the formation of MLVs.
- To produce LUVs of a defined size, subject the MLV suspension to extrusion through
 polycarbonate membranes of a specific pore size (e.g., 100 nm) using a lipid extruder. This
 process is typically performed at a temperature above the phase transition temperature of
 the lipid mixture.

Characterization of Liposome Size and Zeta Potential

Dynamic Light Scattering (DLS) is a standard technique for determining the size distribution and zeta potential of liposomal formulations.

Materials:

- Liposome suspension
- Deionized water or appropriate buffer for dilution
- DLS instrument

Procedure:

- Dilute the liposome suspension to an appropriate concentration with filtered deionized water or buffer to avoid multiple scattering effects.
- Transfer the diluted sample to a cuvette.



Measure the particle size distribution and zeta potential using the DLS instrument according
to the manufacturer's instructions. The zeta potential provides information about the surface
charge of the liposomes, which is crucial for their stability and interaction with cells.

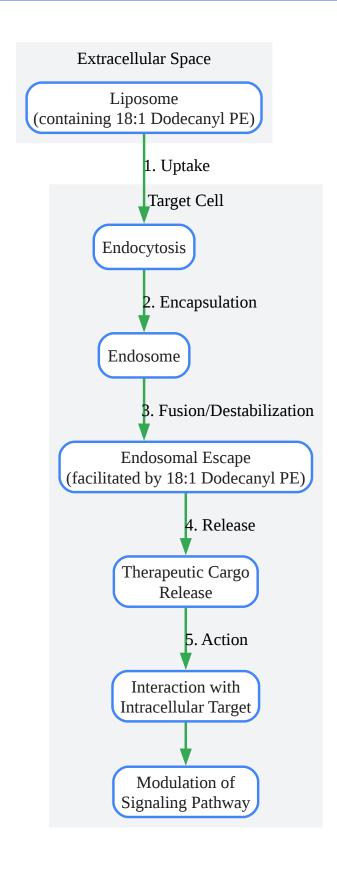
Signaling Pathways and Cellular Interactions

The direct interaction of **18:1 Dodecanyl PE** with specific signaling pathways has not been extensively documented. As a component of a delivery vehicle, its primary role is to facilitate the entry and release of a therapeutic agent into the cell. The therapeutic agent itself is then responsible for interacting with intracellular signaling pathways.

The N-acylation of phosphatidylethanolamine is a known biological process that generates N-acyl-phosphatidylethanolamines (NAPEs). These NAPEs are precursors to a class of bioactive lipids called N-acylethanolamines (NAEs), which include the endocannabinoid anandamide. The biosynthesis of NAEs involves the hydrolysis of NAPEs by enzymes such as NAPE-specific phospholipase D (NAPE-PLD). While **18:1 Dodecanyl PE** is a synthetic NAPE, its potential to be metabolized by cellular enzymes into a bioactive N-dodecanoylethanolamine warrants further investigation.

Below is a generalized workflow illustrating the journey of a liposome containing **18:1 Dodecanyl PE** from administration to potential intracellular action of its cargo.





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Cellular uptake and cargo release workflow for liposomes containing 18:1 Dodecanyl PE.



Conclusion and Future Directions

18:1 Dodecanyl PE is a specialized, functionalized phospholipid with promising applications in the development of advanced drug and gene delivery systems. Its unique N-acylated structure likely plays a significant role in modulating the stability and fusogenicity of lipid-based nanoparticles, thereby enhancing the intracellular delivery of therapeutic payloads.

Further research is required to fully elucidate the specific mechanisms by which **18:1 Dodecanyl PE** influences liposome behavior and interacts with cellular components. Detailed studies on its impact on membrane fluidity, its metabolism within cells, and its direct effects, if any, on signaling pathways will be crucial for optimizing its use in next-generation therapeutics. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to explore the potential of this novel lipid.

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